N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
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Description
“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Mechanism of Action
Target of Action
The primary targets of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide are currently unknown. The compound is a derivative of the pyrazoloquinoline system , which has been associated with a wide range of pharmacological properties . .
Biochemical Pathways
The compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline , but the downstream effects of this compound on biochemical pathways remain to be determined.
Properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(10-13-7-4-6-12(2)16(13)21-18)17(23-24)22-19(25)14-8-5-9-20-11-14/h4-11H,3H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPYMQMXVAQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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